

2-Benzothiazolethiol-d4 chemical structure and properties

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Compound of Interest

Compound Name: 2-Benzothiazolethiol-d4

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An In-depth Technical Guide to 2-Benzothiazolethiol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of **2-Benzothiazolethiol-d4**. This deuterated analog of 2-Mercaptobenzothiazole (MBT) is a crucial tool in various research and development settings, particularly in pharmacokinetic and metabolic studies where it serves as a stable isotope-labeled internal standard.

Chemical Structure and Properties

2-Benzothiazolethiol-d4, also known as 2-Mercaptobenzothiazole-d4 or MBT-d4, is a deuterated form of the vulcanization accelerator and bioactive compound, 2-Mercaptobenzothiazole. The deuteration occurs on the benzene ring, which provides a distinct mass difference for mass spectrometry-based analytical methods without significantly altering its chemical properties.

The chemical structure of **2-Benzothiazolethiol-d4** is characterized by a benzothiazole core with a thiol group at the 2-position and deuterium atoms replacing the hydrogen atoms on the benzene ring.^{[1][2]} It exists in tautomeric equilibrium between the thiol and thione forms.^[3]

Below is a diagram illustrating the chemical structure and its tautomeric forms.

Caption: Chemical structure and tautomerism of **2-Benzothiazolethiol-d4**.

Physicochemical Properties

The following tables summarize the key physicochemical properties of **2-Benzothiazolethiol-d4** and its non-deuterated analog, 2-Mercaptobenzothiazole.

Table 1: Properties of **2-Benzothiazolethiol-d4**

Property	Value	Source
Molecular Formula	C ₇ D ₄ HNS ₂	[1][2]
Molecular Weight	171.28 g/mol	[1][2]
CAS Number	1346598-64-8	[1][2]
Appearance	Neat	[1]
Purity	>95% (HPLC)	[4]
Storage Temperature	-20°C	[4]
SMILES	[2H]c1c([2H])c([2H])c2sc(=S) [nH]c2c1[2H]	[1]
InChI	InChI=1S/C7H5NS2/c9-7-8-5- 3-1-2-4-6(5)10-7/h1-4H, (H,8,9)/i1D,2D,3D,4D	[1]

Table 2: Properties of 2-Mercaptobenzothiazole (Non-deuterated)

Property	Value	Source
Molecular Formula	C ₇ H ₅ NS ₂	[5]
Molecular Weight	167.25 g/mol	[5]
CAS Number	149-30-4	[5]
Appearance	Pale yellow, crystalline substance	[3]
Melting Point	180.2 - 181.7 °C	[3]
Boiling Point	Decomposes above 260 °C	[3]
Density	1.42 g/cm ³ (at 20°C)	[3]
Solubility in Water	Sparingly soluble	[4]
Solubility in Organic Solvents	Soluble in ethanol, acetone, and chloroform	[4]

Experimental Protocols

Proposed Synthesis of 2-Benzothiazolethiol-d₄

A specific, detailed synthesis protocol for **2-Benzothiazolethiol-d₄** is not readily available in the public domain. However, a plausible route can be proposed based on established methods for the synthesis of benzothiazoles and general techniques for aromatic deuteration. The synthesis would likely involve a two-step process: the synthesis of deuterated 2-aminothiophenol followed by cyclization.

Step 1: Synthesis of 2-Amino-3,4,5,6-tetradeuteriothiophenol

A potential method for the deuteration of anilines involves acid-catalyzed hydrogen-deuterium exchange.

- Materials: 2-Aminothiophenol, Deuterium oxide (D₂O), Deuterated sulfuric acid (D₂SO₄).
- Procedure:

- 2-Aminothiophenol is dissolved in an excess of D₂O.
- A catalytic amount of D₂SO₄ is added to the solution.
- The mixture is heated under reflux for an extended period to allow for the exchange of aromatic protons with deuterium. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.
- Upon completion, the reaction mixture is cooled, and the deuterated product is neutralized with a suitable base (e.g., NaOD in D₂O) and extracted with an organic solvent.
- The solvent is removed under reduced pressure to yield 2-Amino-3,4,5,6-tetradeuteriothiophenol.

Step 2: Cyclization to form **2-Benzothiazolethiol-d4**

The cyclization of 2-aminothiophenol with carbon disulfide is a common method for synthesizing 2-mercaptobenzothiazole.

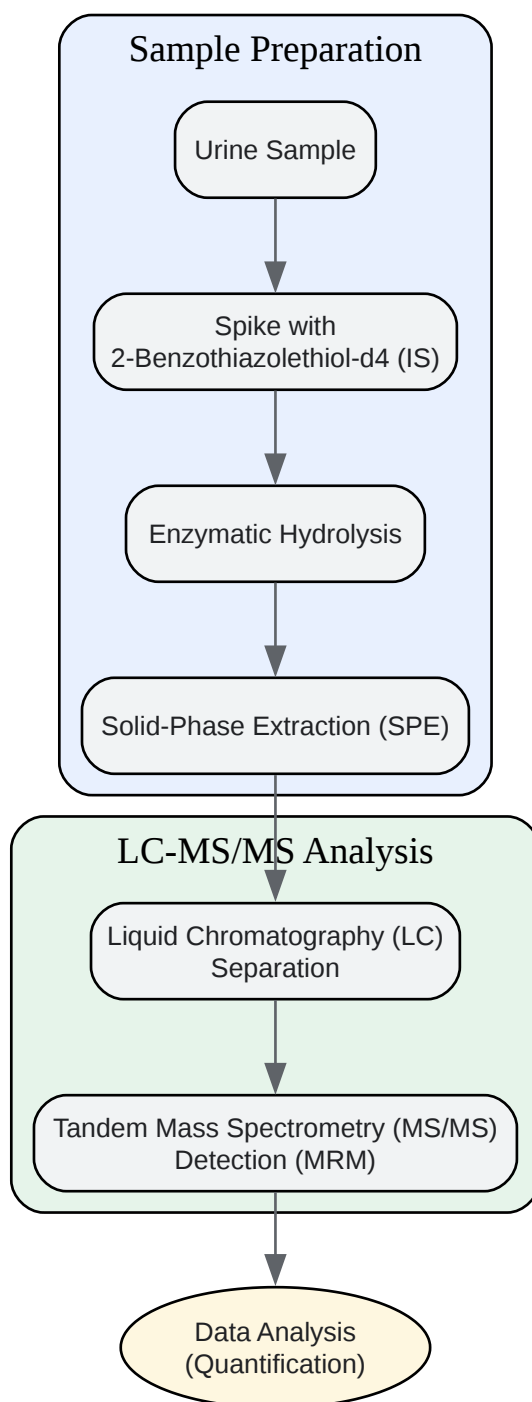
- Materials: 2-Amino-3,4,5,6-tetradeuteriothiophenol, Carbon disulfide (CS₂), a suitable base (e.g., sodium hydroxide).
- Procedure:
 - 2-Amino-3,4,5,6-tetradeuteriothiophenol is dissolved in a suitable solvent, such as ethanol.
 - An equimolar amount of carbon disulfide and a base are added to the solution.
 - The reaction mixture is heated under reflux.
 - After cooling, the product is precipitated by acidification with a mineral acid.
 - The resulting solid, **2-Benzothiazolethiol-d4**, is collected by filtration, washed with water, and purified by recrystallization.

Analytical Method: Quantification of 2-Mercaptobenzothiazole in Urine using LC-MS/MS

2-Benzothiazolethiol-d4 is commonly used as an internal standard for the accurate quantification of 2-Mercaptobenzothiazole (MBT) in biological matrices. The following is a summary of a typical LC-MS/MS method.

- Sample Preparation:
 - Urine samples are spiked with a known concentration of **2-Benzothiazolethiol-d4** as an internal standard.
 - The samples undergo enzymatic hydrolysis to release conjugated MBT.
 - The hydrolyzed samples are then subjected to solid-phase extraction (SPE) for cleanup and concentration.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC): The extracted samples are injected into a reverse-phase HPLC column (e.g., C18) for chromatographic separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid) is typically used.
 - Tandem Mass Spectrometry (MS/MS): The eluent from the LC is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are detected using Multiple Reaction Monitoring (MRM).
 - Mass Transitions:
 - 2-Mercaptobenzothiazole (MBT): m/z 168 → 135
 - **2-Benzothiazolethiol-d4** (Internal Standard): m/z 172 → 139

The following diagram illustrates the general workflow for this analytical method.



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Caption: Workflow for the quantification of 2-Mercaptobenzothiazole in urine.

Biological Activity and Applications

While **2-Benzothiazolethiol-d4** is primarily used as an analytical standard, its non-deuterated counterpart, 2-Mercaptobenzothiazole (MBT), exhibits a wide range of biological activities. It is important to note that the specific effects of deuteration on these activities have not been extensively studied, but the general biological profile of MBT provides a valuable context.

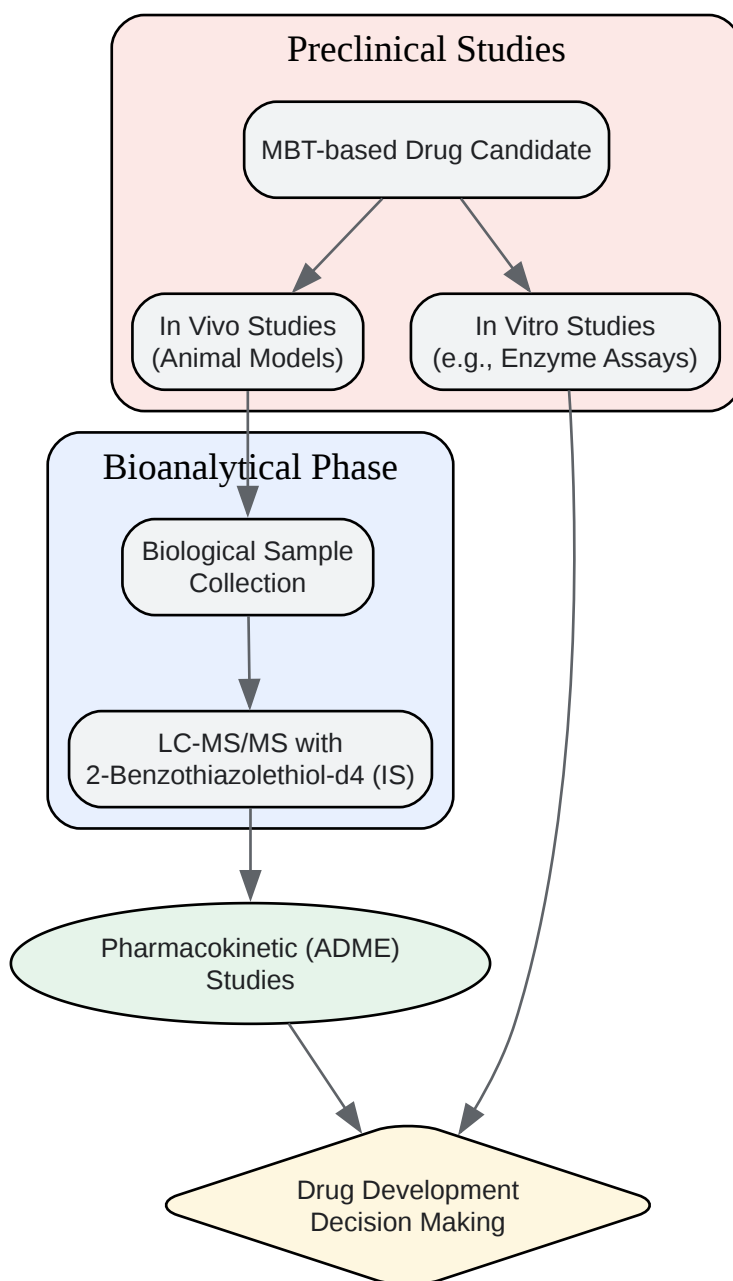
Derivatives of 2-mercaptobenzothiazole have been reported to possess various pharmacological properties, including:

- **Antimicrobial and Antifungal Activity:** MBT and its derivatives have shown efficacy against various bacteria and fungi.
- **Enzyme Inhibition:** These compounds can act as inhibitors for several enzymes, such as monoamine oxidase and heat shock protein 90.
- **Anti-inflammatory and Antitumor Activities:** Some derivatives have demonstrated anti-inflammatory and antitumor properties in preclinical studies.

The mechanism of action for these activities often involves the interaction of the benzothiazole core and the reactive thiol group with biological macromolecules.

In drug development, the primary application of **2-Benzothiazolethiol-d4** is in pharmacokinetic studies. By using it as an internal standard, researchers can accurately measure the concentration of the parent drug (MBT or its derivatives) in biological fluids and tissues over time. This is essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The use of a stable isotope-labeled standard like **2-Benzothiazolethiol-d4** minimizes analytical variability and improves the accuracy and precision of the results.

The following diagram depicts a simplified logical relationship of how **2-Benzothiazolethiol-d4** is utilized in drug development.



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Caption: Role of **2-Benzothiazolethiol-d4** in drug development.

Conclusion

2-Benzothiazolethiol-d4 is an indispensable tool for researchers and scientists in the fields of analytical chemistry, drug metabolism, and pharmacokinetics. Its stable isotope label allows for precise and accurate quantification of 2-Mercaptobenzothiazole and its derivatives in complex

biological matrices. While the biological activities of the deuterated form itself are not well-documented, the extensive pharmacological profile of the non-deuterated parent compound suggests a wide range of potential applications for benzothiazole-based compounds in drug discovery. This technical guide provides a foundational understanding of the chemical properties, synthesis, analysis, and applications of **2-Benzothiazolethiol-d4** to support its effective use in a research and development setting.

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